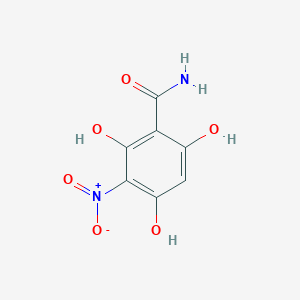
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyanophenyl group, a phenylethyl group, and a methylbenzenesulfonate group
Méthodes De Préparation
The synthesis of 2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-cyanobenzyl chloride with phenylethyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonate group can enhance the solubility and stability of the compound, facilitating its use in various applications. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
2-(4-Cyanophenyl)-2-phenylethyl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
4-Methylbenzenesulfonate derivatives: These compounds share the sulfonate group and have similar solubility and stability properties.
Cyanophenyl derivatives: These compounds share the cyanophenyl group and have similar interactions with enzymes and receptors.
Phenylethyl derivatives: These compounds share the phenylethyl group and have similar structural properties
Propriétés
Numéro CAS |
138534-54-0 |
|---|---|
Formule moléculaire |
C22H19NO3S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
[2-(4-cyanophenyl)-2-phenylethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H19NO3S/c1-17-7-13-21(14-8-17)27(24,25)26-16-22(19-5-3-2-4-6-19)20-11-9-18(15-23)10-12-20/h2-14,22H,16H2,1H3 |
Clé InChI |
RRBHIFOEMOWFSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


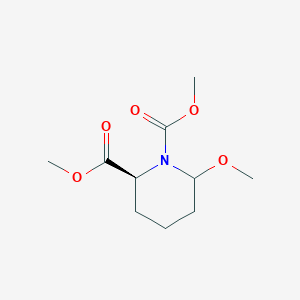
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
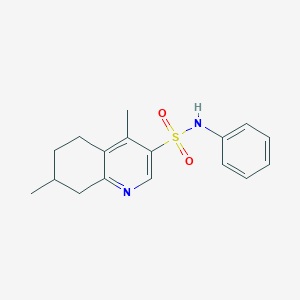
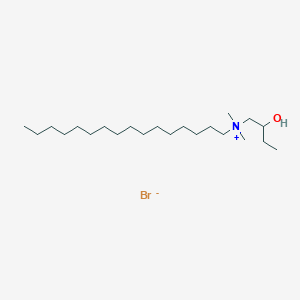
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)

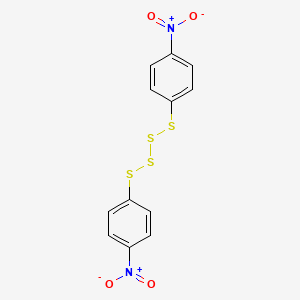

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
